molecular formula C11H11BrO3 B13084063 1-(4-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

1-(4-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13084063
M. Wt: 271.11 g/mol
InChI Key: WCYPBGXIKLRFEJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9BrO2 It is characterized by a cyclopropane ring substituted with a bromophenyl group, a hydroxymethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 4-bromobenzyl chloride with diazomethane to form the cyclopropane ring. Subsequent hydroxylation and carboxylation steps yield the final product. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 1-(4-Bromophenyl)-2-(carboxymethyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-Phenyl-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.

    Substitution: 1-(4-Substituted phenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

1-(4-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Bromophenyl)methylcyclopropane-1-carboxylic acid

Uniqueness

1-(4-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for functionalization. This distinguishes it from similar compounds that lack this functional group, making it a valuable intermediate in synthetic chemistry and a versatile tool in biological research.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11BrO3/c12-9-3-1-7(2-4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15)

InChI Key

WCYPBGXIKLRFEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)CO

Origin of Product

United States

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